Q134R Inhibits NFAT Signaling Without Suppressing Calcineurin Phosphatase Activity
Q134R demonstrates a critical mechanistic differentiation from calcineurin inhibitors: it suppresses NFAT-dependent transcriptional activity without inhibiting calcineurin's enzymatic function toward non-NFAT substrates. In primary rat astrocytes stimulated with IL-1β (10 ng/mL), Q134R (10 μM) significantly reduced NFAT-luciferase reporter expression to approximately 40-50% of vehicle control levels, comparable to the inhibitory effect of 5 μM cyclosporin A (CsA) [1]. Critically, in a parallel in vitro phosphatase assay measuring phosphate release from a synthetic phosphopeptide, Q134R at 10 μM showed no inhibition of CN activity (0% inhibition), whereas the CN autoinhibitory peptide CN-AIP (100 μM) robustly blocked dephosphorylation [2]. This selectivity is further validated in cellular assays: in primary astrocytes treated with IL-1β, CsA (5 μM) inhibited dephosphorylation of connexin-43 (dpCx43), a non-NFAT CN substrate, reducing dpCx43 levels to approximately 20% of control. In contrast, Q134R (10 μM) had no significant effect on dpCx43 levels, which remained at approximately 90-100% of control [3].
| Evidence Dimension | Selectivity for NFAT signaling versus global calcineurin inhibition |
|---|---|
| Target Compound Data | Q134R (10 μM): 40-50% NFAT inhibition; 0% CN activity inhibition; dpCx43 levels ~90-100% of control |
| Comparator Or Baseline | Cyclosporin A (5 μM): 40-50% NFAT inhibition; dpCx43 levels ~20% of control; CN-AIP (100 μM): robust CN inhibition |
| Quantified Difference | Q134R spares CN-mediated dephosphorylation of non-NFAT substrates (dpCx43 preserved at ~90-100% vs. ~20% with CsA), while achieving comparable NFAT inhibition |
| Conditions | Primary rat astrocytes; IL-1β stimulation (10 ng/mL); in vitro CN phosphatase assay with synthetic phosphopeptide |
Why This Matters
This selectivity profile is essential for experiments where global CN inhibition would confound interpretation due to off-target effects on non-NFAT pathways; Q134R enables pathway-specific interrogation of NFAT signaling.
- [1] Sompol, P., Gollihue, J. L., Kraner, S. D., Artiushin, I. A., Cloyd, R. A., Chishti, E. A., ... & Norris, C. M. (2021). Q134R: Small chemical compound with NFAT inhibitory properties improves behavioral performance and synapse function in mouse models of amyloid pathology. Aging Cell, 20(7), e13416. Figure 1b-e. View Source
- [2] Sompol, P., et al. (2021). Aging Cell, 20(7), e13416. Figure 1h. View Source
- [3] Sompol, P., et al. (2021). Aging Cell, 20(7), e13416. Figure 1f-g. View Source
